2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide is a synthetic compound identified through screening commercial libraries for effects on bone resorption. [] Its primary role in scientific research stems from its inhibitory effects on osteoclast differentiation, a process crucial for maintaining bone health. []
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide inhibits osteoclast differentiation through a mechanism distinct from those targeting RANKL signaling. [] While it doesn't affect typical osteoclast gene markers or the major RANKL signaling pathways (p38, ERK, JNK, NF-κB), it significantly downregulates CD47 and Cathepsin K. [] CD47 acts as an early fusion marker in osteoclast differentiation, and Cathepsin K is a critical protease for bone resorption. [] By suppressing these two factors, the compound effectively reduces multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation, a key indicator of osteoclast differentiation. [] This inhibition leads to decreased bone resorption activity and actin ring formation. []
The primary scientific application of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide, as identified in the research, is as a potential therapeutic agent for diseases involving excessive bone resorption, such as osteoporosis. [] By inhibiting osteoclast differentiation and bone resorption activity, this compound may help prevent or treat bone loss and damage associated with these conditions. []
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: